N-(2-Chloroethyl)-3-methoxybenzamide
Overview
Description
N-(2-Chloroethyl)-3-methoxybenzamide, commonly known as CB 1954, is a prodrug that is activated by the enzyme nitroreductase. It has been extensively studied for its potential use in cancer treatment due to its ability to selectively target tumor cells. In
Scientific Research Applications
Inhibition in Bacterial Cell Division
N-(2-Chloroethyl)-3-methoxybenzamide, a derivative of 3-Methoxybenzamide (3-MBA), has been studied for its effects on bacterial cell division. In Bacillus subtilis, 3-MBA inhibits cell division, leading to cell filamentation and eventually cell lysis. This inhibition is linked to the cell division system involving FtsZ function during vegetative growth and sporulation (Ohashi et al., 1999).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been characterized to understand the influence of intermolecular interactions on molecular geometry. This understanding is crucial in pharmaceutical and chemical industries for developing more efficient and targeted compounds (Karabulut et al., 2014).
Development of Antibacterial Agents
Derivatives of 3-MBA have been explored to create potent antibacterial agents with improved pharmaceutical properties. These compounds target the bacterial cell division protein FtsZ and have shown efficacy against staphylococcal infections, highlighting their potential in developing new antibacterial treatments (Haydon et al., 2010).
properties
IUPAC Name |
N-(2-chloroethyl)-3-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-9-4-2-3-8(7-9)10(13)12-6-5-11/h2-4,7H,5-6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQVIQOKYKZOFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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